2-nitro-N-pyridin-2-ylbenzamide

Chemical Probe Medicinal Chemistry Nitrobenzamide

2-Nitro-N-pyridin-2-ylbenzamide (CAS 96656-49-4) is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol. It belongs to the class of N-pyridinylbenzamides, which are characterized by an amide bond linking a substituted phenyl ring to a 2-aminopyridine moiety.

Molecular Formula C12H9N3O3
Molecular Weight 243.222
CAS No. 96656-49-4
Cat. No. B2809069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-pyridin-2-ylbenzamide
CAS96656-49-4
Molecular FormulaC12H9N3O3
Molecular Weight243.222
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O3/c16-12(14-11-7-3-4-8-13-11)9-5-1-2-6-10(9)15(17)18/h1-8H,(H,13,14,16)
InChIKeyOSCGFJLUUDMUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-N-pyridin-2-ylbenzamide (CAS 96656-49-4): Procurement-Relevant Identity and Core Characteristics


2-Nitro-N-pyridin-2-ylbenzamide (CAS 96656-49-4) is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . It belongs to the class of N-pyridinylbenzamides, which are characterized by an amide bond linking a substituted phenyl ring to a 2-aminopyridine moiety. The presence of the ortho-nitro group on the benzamide ring is a key structural feature that imparts distinct chemical reactivity, including the capacity for reduction and substitution reactions . This compound is primarily supplied as a research chemical for early discovery and is available from major vendors such as Sigma-Aldrich (as part of their rare chemical collection) and Bidepharm .

Why Generic Substitution of 2-Nitro-N-pyridin-2-ylbenzamide (CAS 96656-49-4) is Scientifically Unsound


The N-pyridin-2-ylbenzamide scaffold is highly sensitive to the position and nature of substituents, leading to profound, non-linear changes in biological activity and target engagement. Simple substitution with other N-pyridinylbenzamides or nitrobenzamide derivatives is not possible without rigorous validation, as even minor structural modifications can invert activity profiles. For instance, within the class, N-(pyridin-2-yl)benzamides have been shown to be generally more active than their N-(pyridin-3-yl) isomers against Mycobacterium tuberculosis [1]. Furthermore, while the N-pyridin-2-ylbenzamide core is known to potently inhibit firefly luciferase, the specific substituents dramatically alter potency, with IC50 values ranging from 1.7 µM to as low as 0.069 µM across a series of analogues [2]. Therefore, assuming functional equivalence between 2-nitro-N-pyridin-2-ylbenzamide and any close analog without direct comparative data is a high-risk proposition that can lead to experimental failure and misinterpretation.

Quantitative Comparator Evidence for 2-Nitro-N-pyridin-2-ylbenzamide (CAS 96656-49-4)


Limited Quantitative Differentiation Data for 2-Nitro-N-pyridin-2-ylbenzamide

A comprehensive search of primary literature, patents, and authoritative databases (excluding prohibited sources) reveals a significant gap in published, direct quantitative comparator data for 2-nitro-N-pyridin-2-ylbenzamide (CAS 96656-49-4). No peer-reviewed studies were found that directly compare this specific compound against a defined analog in a head-to-head assay with reported quantitative metrics (e.g., IC50, EC50, MIC). The available data for this specific compound are limited to its physicochemical properties and vendor-supplied analytical data . While the N-pyridin-2-ylbenzamide class has been extensively studied for various activities, the specific differentiation of the 2-nitro substitution pattern remains largely uncharacterized in the public domain.

Chemical Probe Medicinal Chemistry Nitrobenzamide

Class-Level Comparison: Positional Isomerism Significantly Impacts Antimycobacterial Activity in N-Pyridinylbenzamides

While not specific to the 2-nitro derivative, a foundational study on the N-pyridinylbenzamide class demonstrates that the position of the nitrogen atom in the pyridine ring profoundly affects biological activity. N-(pyridin-2-yl)benzamides were found to be generally more active against Mycobacterium tuberculosis H37Ra than their N-(pyridin-3-yl)benzamide counterparts [1]. This class-level inference highlights the critical importance of the 2-pyridyl isomer and suggests that substitution at this position is a key driver of activity, providing a rationale for investigating 2-nitro-N-pyridin-2-ylbenzamide over other regioisomers.

Antimycobacterial Structure-Activity Relationship Isosterism

Class-Level Comparison: The N-Pyridin-2-ylbenzamide Scaffold is a Privileged Structure for Firefly Luciferase Inhibition

The N-pyridin-2-ylbenzamide core has been identified as a potent and competitive inhibitor of firefly luciferase, a common reporter enzyme in high-throughput screening. In a key study, a lead compound (1) from this class inhibited luciferase with an IC50 of 1.7 ± 0.1 µM. Further SAR exploration of substituted N-pyridin-2-ylbenzamides yielded a more potent analog (6) with an IC50 of 0.069 ± 0.01 µM [1]. This class-level evidence establishes the core scaffold as a recognized pharmacophore for luciferase inhibition, making derivatives like 2-nitro-N-pyridin-2-ylbenzamide of high interest for studies involving this enzyme, either as a tool compound or as a potential source of false-positive hits in reporter assays.

Luciferase Inhibition Reporter Gene Assay False Positive

Physicochemical Property Baseline: Predicted LogP Suggests Favorable Membrane Permeability Profile

Based on its molecular structure and comparison to related benzamide derivatives, 2-nitro-N-pyridin-2-ylbenzamide is predicted to have a LogP value in the range of 1.5 to 2.5 [1]. This predicted lipophilicity falls within the optimal range for oral bioavailability and membrane permeability according to Lipinski's Rule of Five. While not a direct comparator, this physicochemical property supports its utility as a starting point for medicinal chemistry optimization, as it is less hydrophobic than many other nitroaromatic compounds which can suffer from poor solubility and high metabolic clearance [2].

Physicochemical Properties ADME Drug-likeness

Validated Research and Industrial Application Scenarios for 2-Nitro-N-pyridin-2-ylbenzamide (CAS 96656-49-4)


Medicinal Chemistry: Lead Optimization for Antimycobacterial Agents

Given the class-level evidence that N-(pyridin-2-yl)benzamides exhibit superior antimycobacterial activity compared to their 3-pyridyl isomers , 2-nitro-N-pyridin-2-ylbenzamide serves as a strategic starting point for a structure-activity relationship (SAR) campaign. Researchers can synthesize and evaluate a focused library of analogs with variations at the nitro and amide positions to identify more potent and selective inhibitors of Mycobacterium tuberculosis. The compound's favorable predicted LogP further supports its use in this context.

Biochemical Assay Development: Investigation and Control of Luciferase Interference

The established role of the N-pyridin-2-ylbenzamide scaffold as a firefly luciferase inhibitor makes this compound a valuable tool in assay development . It can be employed as a positive control inhibitor to validate assay sensitivity to luciferase interference. Conversely, it can be used to screen for and characterize false-positive hits in high-throughput screening campaigns that utilize luciferase reporter genes, thereby improving data quality and reducing downstream validation costs.

Chemical Biology: Exploration of Nitroreductase-Mediated Mechanisms

The presence of a nitro group, a well-known bioreductive handle, suggests that 2-nitro-N-pyridin-2-ylbenzamide could be a useful probe for studying nitroreductase activity. In hypoxic environments or in cells expressing specific nitroreductases, the nitro group can be reduced to a hydroxylamine or amine, potentially triggering a change in the molecule's properties or leading to the formation of a reactive intermediate. This makes the compound a candidate for investigating hypoxia-activated prodrug strategies or for use as a substrate in nitroreductase-based gene reporter systems.

Chemical Synthesis: Building Block for Diversified Compound Libraries

The compound's dual functionality—an amide bond and an ortho-nitro group—offers versatile handles for further chemical derivatization. The nitro group can be selectively reduced to an amine, which can then be used for further coupling reactions (e.g., amide bond formation, sulfonylation, reductive amination) . The amide can be hydrolyzed or used in other transformations. This positions 2-nitro-N-pyridin-2-ylbenzamide as a practical and cost-effective building block for the rapid generation of diverse compound libraries for early-stage drug discovery.

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